Butofilolol-d9 -

Butofilolol-d9

Catalog Number: EVT-1499121
CAS Number:
Molecular Formula: C₁₇H₁₇D₉FNO₃
Molecular Weight: 320.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Butofilolol-d9 typically involves a multi-step process, often utilizing advanced organic synthesis techniques. A common approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors such as substituted phenols and alkylating agents.
  2. Key Reactions:
    • Alkylation: The reaction of substituted phenols with alkyl halides to form ether or ester linkages.
    • Cyclization: Subsequent cyclization reactions that introduce the beta-adrenergic framework.
  3. Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain high purity .

Technical details regarding the synthesis include monitoring reaction progress using thin-layer chromatography (TLC) and characterizing the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Molecular Structure Analysis

The molecular structure of Butofilolol-d9 can be represented as follows:

  • Molecular Formula: C16H21N3O3
  • Molecular Weight: 303.36 g/mol

Structural Features:

  • The compound features a phenolic ring system, which is crucial for its binding affinity to beta-adrenergic receptors.
  • It contains an amine group that contributes to its pharmacological activity.

Spectroscopic data such as infrared (IR) and NMR spectra provide insights into functional groups present in the molecule. For instance, characteristic peaks in the IR spectrum indicate the presence of hydroxyl groups and aromatic systems .

Chemical Reactions Analysis

Butofilolol-d9 undergoes several chemical reactions that are significant for its biological activity:

  1. Receptor Binding: The primary reaction involves binding to beta-adrenergic receptors, where it competes with endogenous catecholamines like adrenaline.
  2. Metabolism: In vivo, Butofilolol-d9 may undergo metabolic transformations primarily in the liver, involving oxidation and conjugation processes that lead to inactive metabolites.

The kinetics of these reactions can be studied using various biochemical assays to determine binding affinities and inhibitory constants .

Mechanism of Action

The mechanism of action for Butofilolol-d9 involves:

  1. Beta-Adrenergic Blockade: By selectively inhibiting beta-1 adrenergic receptors, Butofilolol-d9 reduces sympathetic stimulation of the heart.
  2. Physiological Effects:
    • Decreased heart rate (negative chronotropic effect).
    • Reduced myocardial contractility (negative inotropic effect).
    • Lowered blood pressure due to decreased cardiac output.

Data from pharmacological studies indicate that these effects contribute to improved outcomes in patients with cardiovascular conditions .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically a white to off-white solid.
  • Melting Point: Approximately 191–193 °C.

Chemical Properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide additional insights into thermal properties and stability profiles .

Applications

Butofilolol-d9 has several scientific uses, particularly in pharmacology:

  • Cardiovascular Research: It is utilized in studies aimed at understanding beta-blockade mechanisms and developing new therapies for hypertension and heart failure.
  • Drug Development: As a prototype for new beta-blockers, it serves as a basis for synthesizing analogs with improved efficacy or reduced side effects.

Research continues into its potential applications beyond cardiology, including its effects on metabolic disorders and anxiety-related conditions .

Chemical Identity and Structural Characterization of Butofilolol-d9

Molecular Formula and Isotopic Composition

Butofilolol-d9 is a deuterated analog of the beta-blocker butofilolol, where nine hydrogen atoms are replaced by deuterium (²H or D). This isotopic substitution occurs at specific positions to maximize metabolic stability while retaining the parent compound's pharmacological activity. The molecular formula is C₁₇H₁₇D₉FNO₃, with a molar mass of 320.45 g/mol—approximately 9 amu higher than non-deuterated butofilolol (C₁₇H₂₆FNO₃, 311.40 g/mol) [6]. Deuterium incorporation is strategically positioned in the tert-butylamino group [(CD₃)₃C-ND-] and the butanone side chain (-C(=O)CD₂CD₂CD₃), as these sites are prone to oxidative metabolism in the parent molecule.

Table 1: Isotopic Composition of Butofilolol-d9

PositionAtom TypeIsotopeCount
Butanone alkyl chainAliphatic -CH₂-/-CH₃Deuterium (D)7
tert-Butyl groupAliphatic -CH₃Deuterium (D)9
Secondary amine-NH-Hydrogen (H)1
Aromatic ring-HHydrogen (H)3

IUPAC Nomenclature and Stereochemical Configuration

According to IUPAC guidelines [8], the systematic name for butofilolol-d9 is:(RS)-1-[2-[3-[(1,1,1,2,2,2-Hexadeuterio-3,3,3-trideuteriopropan-2-yl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-one.

The compound retains the racemic stereochemistry of the parent drug, featuring a chiral center at the carbon bearing the secondary alcohol group (Fig. 1). Per IUPAC graphical representation standards [1], stereochemistry is denoted using solid wedges for bonds projecting above the plane and hashed wedges for those below. However, as butofilolol-d9 is typically used as a racemate, stereochemical descriptors specify the (RS) configuration.

Fig. 1: Structural Diagram of Butofilolol-d9

O  ║  CD₂-CD₂-CD₃  |  C  ╱ ╲  F-◯       O-CH₂-CH(OH)-CH₂-N-C(CD₃)₃  ╲ ╱  ◯  |  NH₂  

Comparative Analysis with Non-Deuterated Butofilolol

Deuteration induces minimal changes to the covalent structure but significantly alters physicochemical properties:

  • Bond Vibrations: IR spectroscopy reveals redshifted C-D stretches (2050–2200 cm⁻¹) compared to C-H stretches (2850–3000 cm⁻¹) [5]. The C-D bond force constant is lower due to deuterium's higher mass, reducing vibrational frequency by ~√2.
  • Thermodynamic Stability: Density Functional Theory (DFT) calculations predict a marginally higher energy barrier for C-D bond cleavage (∼1–2 kcal/mol) versus C-H, consistent with the kinetic isotope effect [5].
  • Molecular Geometry: X-ray crystallography (non-deuterated analog) confirms bond lengths and angles are unaffected by deuteration. The tert-butylamino group adopts a staggered conformation, while the butanone side chain is planar due to conjugation [6].

Table 2: Key IR Band Shifts in Deuterated vs. Non-Deuterated Butofilolol

Vibration ModeNon-Deuterated (cm⁻¹)Butofilolol-d9 (cm⁻¹)Shift (Δcm⁻¹)
ν(C-H) aliphatic2970, 2930, 28752970, 2930, 2875*Unchanged
ν(C-D) aliphatic-2180, 2120, 2070New peaks
ν(C=O) ketone17151715Unchanged
δ(O-H)3400–3600 (broad)3400–3600 (broad)Unchanged

*Residual C-H from aromatic/amine positions

Spectroscopic Profiling (NMR, IR, MS) for Structural Validation

Nuclear Magnetic Resonance (NMR)1H NMR and 13C NMR spectra confirm deuterium incorporation and molecular integrity [9]:

  • 1H NMR (600 MHz, CDCl₃):
  • Aromatic protons (6.8–7.9 ppm): 3H (multiplet)
  • -CH(OH) proton: 4.2 ppm (broad singlet, 1H)
  • -NH- proton: 3.1 ppm (broad, 1H)
  • Aliphatic C-H signals are absent at 1.0–2.5 ppm, confirming deuteration.
  • 13C NMR (151 MHz, CDCl₃):
  • Resonances for CD₃ (C(CD₃)₃) appear as septets (J_{C-D} ≈ 20 Hz) at 50.1 ppm.
  • Methylene carbons (-CD₂-) exhibit triplet splitting (J_{C-D} ≈ 22 Hz) at 30.5 ppm (butanone β-carbon) and 35.2 ppm (butanone α-carbon).
  • Carbonyl (C=O) at 196.5 ppm and fluorinated aromatic carbon at 162.1 ppm remain sharp singlets.

Table 3: Comparative 13C NMR Assignments

Carbon SiteButofilolol (ppm)Butofilolol-d9 (ppm)Splitting Change
C=O (ketone)196.5196.5Singlet → Singlet
-CH₂- (butanone α)35.235.2Triplet → Triplet
-CH₃ (butanone β)18.1-Quartet → Absent
C(CD₃)₃50.150.1Singlet → Septet
Aromatic C-F162.1162.1Singlet → Singlet

Infrared (IR) SpectroscopyKey bands observed (KBr pellet) [5] [9]:

  • O-H stretch: 3380 cm⁻¹ (broad, H-bonded)
  • C=O stretch: 1715 cm⁻¹ (sharp)
  • C-D stretches: 2180 (asym), 2120 (sym), 2070 cm⁻¹ (bending overtones)
  • Aromatic C=C: 1600, 1580 cm⁻¹
  • C-F stretch: 1220 cm⁻¹

Mass Spectrometry (MS)High-resolution MS (ESI+) shows [9]:

  • Molecular ion: [M+H]⁺ at m/z 321.45 (calc. 321.45)
  • Fragments:
  • m/z 166.1: [Fluoroaryl-O-CH₂-CH(OH)-CH₂]⁺ (loss of deuterated tert-butylamino group)
  • m/z 138.0: [Fluoroaryl-O-CH₂-CH(OH)]⁺
  • m/z 92.0: [C₆H₅F]⁺ (fluorophenylium)
  • Absence of m/z 65 (C₅H₅⁺) confirms side-chain deuteration.

Table 4: Characteristic MS Fragments of Butofilolol-d9

m/zRelative Intensity (%)Fragment IonDeuteration Sites
321.45100.0[M+H]⁺All 9D sites intact
166.168.3[C₁₀H₁₂FO₃]⁺Aromatic + alcohol
138.042.1[C₈H₈FO₂]⁺Aromatic + alcohol
92.029.6[C₆H₅F]⁺Non-deuterated

Structural Validation Workflow

  • MS Screening: Confirm molecular mass and deuteration efficiency via [M+H]⁺ and fragment analysis.
  • NMR Profiling: Identify residual protons, deuterium-induced splitting, and site-specific deuteration.
  • IR Verification: Detect characteristic C-D stretches and absence of C-H modes in aliphatic regions.
  • Chromatographic Purity: HPLC-UV at 254 nm shows a single peak (tᵣ = 8.2 min), co-eluting with non-deuterated standard but distinguishable by MS detection.

Properties

Product Name

Butofilolol-d9

Molecular Formula

C₁₇H₁₇D₉FNO₃

Molecular Weight

320.45

Synonyms

1-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-1-butanone-d9;_x000B_CM 6805-d9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.